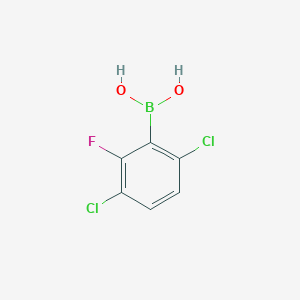

(3,6-Dichloro-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQQOHAKWSAPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Dichlorofluorophenylboronic Acids: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to the Properties, Synthesis, and Strategic Application of Dichlorofluorophenylboronic Acids in Modern Medicinal Chemistry.

Introduction: Clarifying Nomenclature and Strategic Importance

The precise arrangement of substituents on an aromatic ring is critical to its chemical behavior and biological activity. The query for "(3,6-Dichloro-2-fluorophenyl)boronic acid" presents a nomenclature that is non-standard for a simple six-membered aromatic ring, which is numbered sequentially from 1 to 6. It is likely that a different, valid substitution pattern was intended. This guide will focus on a representative and structurally plausible isomer, (3,5-Dichloro-4-fluorophenyl)boronic acid , while providing a broader technical overview of the synthesis, properties, and applications of the dichlorofluorophenylboronic acid class of reagents, which are of significant interest in pharmaceutical research and development.

These halogenated arylboronic acids are pivotal building blocks in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and conformational biases that can significantly influence the reactivity of the boronic acid and the biological activity of the resulting molecules. For researchers in drug discovery, a deep understanding of these reagents is essential for the rational design and efficient synthesis of novel therapeutic agents.

Core Properties of (3,5-Dichloro-4-fluorophenyl)boronic acid

A clear understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in synthesis. The key properties of the representative (3,5-Dichloro-4-fluorophenyl)boronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1646614-31-4 | [1] |

| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |

| Molecular Weight | 208.81 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Purity | Commercially available in various purities, e.g., 95% | [1] |

The Impact of Halogen Substitution on Reactivity and Acidity

The presence and position of fluorine and chlorine atoms on the phenyl ring are not merely for adding molecular weight; they are strategic modifications that profoundly impact the reagent's chemical properties.

The electron-withdrawing nature of fluorine and chlorine substituents increases the Lewis acidity of the boron atom.[2] This enhanced acidity can influence the rates of transmetalation in Suzuki-Miyaura coupling reactions.[3][4] The position of the fluorine atom is particularly crucial. An ortho-fluorine substituent, for instance, can engage in an intramolecular hydrogen bond with the boronic acid's hydroxyl group, affecting its conformation and reactivity.[3] This can be a key consideration in designing efficient coupling reactions.

Synthesis of Dichlorofluorophenylboronic Acids: A Step-by-Step Protocol

The most common and reliable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. Below is a representative, detailed protocol adapted from established synthetic procedures for halogenated arylboronic acids.

Experimental Protocol: Synthesis of a Dichlorofluorophenylboronic Acid

Objective: To synthesize a dichlorofluorophenylboronic acid from the corresponding dichlorofluorobromobenzene.

Materials:

-

1-Bromo-3,5-dichloro-4-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Heptane

Procedure:

-

Preparation of the Grignard Reagent:

-

Under a nitrogen atmosphere, place dried magnesium turnings in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Dissolve 1-bromo-3,5-dichloro-4-fluorobenzene in anhydrous THF and add it to the addition funnel.

-

Add a small portion of the bromoarene solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added if initiation is slow).

-

Once the reaction begins (as evidenced by gentle refluxing), add the remaining bromoarene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise via the addition funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]

-

-

Hydrolysis and Work-up:

-

Slowly add 2N hydrochloric acid to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the borate ester. Continue stirring for 1 hour.[5]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Wash the resulting crude solid with heptane to remove non-polar impurities, yielding the desired dichlorofluorophenylboronic acid.[5]

-

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of a dichlorofluorophenylboronic acid.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Dichlorofluorophenylboronic acids are highly valued for their utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C(sp²)–C(sp²) bonds.[6] This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.[7]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: A low-valent palladium(0) species reacts with an aryl or vinyl halide (the electrophile) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound (the dichlorofluorophenylboronic acid, activated by a base) transfers its organic group to the palladium(II) center, displacing the halide.[8][9]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To couple a dichlorofluorophenylboronic acid with an aryl bromide using a microwave-assisted protocol for rapid reaction optimization and execution.

Materials:

-

(3,5-Dichloro-4-fluorophenyl)boronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water (4:1 mixture)

-

Microwave reactor vials

Procedure:

-

Reaction Setup:

-

To a microwave reactor vial, add the aryl bromide (1.0 mmol), (3,5-dichloro-4-fluorophenyl)boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[10]

-

Add the 1,4-dioxane/water solvent mixture (5 mL).

-

Seal the vial with a cap.

-

-

Microwave Irradiation:

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[10] The short reaction time is a key advantage of this method.

-

-

Work-up and Purification:

-

After the reaction is complete and the vial has cooled, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Safety and Handling of Organoboronic Acids

While generally more stable and less toxic than many other organometallic reagents, dichlorofluorophenylboronic acids require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11][12]

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust.[11][13]

-

Hygroscopicity: Boronic acids can be hygroscopic and may form cyclic anhydrides (boroxines) upon dehydration.[12] It is advisable to store them in a cool, dry place under an inert atmosphere. For reactions sensitive to water content, it may be necessary to dry the boronic acid prior to use.[14]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.[13][15]

Conclusion

Dichlorofluorophenylboronic acids are sophisticated and powerful tools in the arsenal of the modern medicinal chemist. Their unique electronic properties, conferred by the strategic placement of halogen atoms, make them valuable precursors for creating complex molecular architectures. A thorough understanding of their synthesis, reactivity—particularly in the context of the Suzuki-Miyaura coupling—and proper handling is crucial for leveraging their full potential in the discovery and development of next-generation pharmaceuticals.

References

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]

-

(n.d.). 2,3-Dichlorophenylboronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]Phenylboronic-Acids%3A-Properties%2C-Gozdalik-K%C4%99dzia/8993f41ac82a47732a3962630048386c99052b65)

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (2009). Working with Hazardous Chemicals. Retrieved from [Link]

-

Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. DASH - Harvard. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

-

Das, S., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Royal Society of Chemistry. (n.d.). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 3-Fluorophenylboronic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

-

NIH. (2015). Synthetic biology for pharmaceutical drug discovery. PMC. Retrieved from [Link]

Sources

- 1. 3,5-Dichloro-4-fluorophenylboronic acid 95% | CAS: 1646614-31-4 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Chloro-5-fluorophenylboronic acid | 328956-61-2 [chemicalbook.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. orgsyn.org [orgsyn.org]

- 15. orgsyn.org [orgsyn.org]

Acidity Landscapes of Polyhalogenated Phenylboronic Acids: A Technical Guide

Executive Summary

The acidity of phenylboronic acids (PBAs) is a fundamental physicochemical parameter dictating their utility in Suzuki-Miyaura coupling, bioconjugation, and carbohydrate sensing. Unlike carboxylic acids, PBAs function as Lewis acids. Their "pKa" actually represents the equilibrium constant for the addition of a hydroxide ion to form a tetrahedral boronate anion.

Polyhalogenation—specifically fluorination—dramatically alters this acidity through competing inductive (

Part 1: Theoretical Framework & Mechanism

The Lewis Acid Equilibrium

It is a common misconception to treat boronic acids as Brønsted proton donors. In aqueous media, the trivalent boron atom (

The Equilibrium Equation:

The stability of the resulting tetrahedral anionic species (

Visualization of Speciation

The following diagram illustrates the transition from the neutral, trigonal species to the anionic, tetrahedral species, which is the basis for all pKa determinations in this class of compounds.

Figure 1: Mechanistic pathway of boronic acid ionization. The shift from sp2 to sp3 hybridization is the critical measurable event.

Part 2: Quantitative Data Landscape

The pKa of unsubstituted phenylboronic acid is approximately 8.8 . Halogenation perturbs this value. The table below synthesizes experimental pKa values for key polyhalogenated derivatives.

Table 1: pKa Values of Selected Phenylboronic Acids[1][2]

| Compound | Substituent Pattern | pKa (Approx.)[1][2][3][4][5][6][7][8][9][10] | Electronic Driver |

| Phenylboronic Acid | Unsubstituted | 8.8 | Reference Standard |

| 4-Fluorophenyl- | para-F | 8.7 | Inductive ( |

| 3-Fluorophenyl- | meta-F | 8.4 | Strong Inductive ( |

| 3,5-Difluorophenyl- | meta,meta-di-F | 7.8 | Additive Inductive effects |

| 4-Chlorophenyl- | para-Cl | 8.5 | Weaker Resonance than F; Inductive dominates slightly |

| 3,5-Bis(trifluoromethyl)- | meta,meta-di-CF3 | 7.2 | Strong Inductive & Field effects; No Resonance donation |

| Pentafluorophenyl- | Perfluoro | 6.1 - 6.5 | Massive electron withdrawal; stabilizes anion significantly |

| 2,6-Difluorophenyl- | ortho,ortho-di-F | 7.3 - 7.8* | Anomalous:[4] Steric hindrance and H-bonding complicate values |

> Note: Values for ortho-substituted derivatives (like 2,6-difluoro) vary significantly based on solvent ionic strength due to the "Ortho Effect," where intramolecular B-O-H···F hydrogen bonds can stabilize the neutral form, resisting ionization despite electron withdrawal.

Part 3: Structural Determinants of Acidity

The Fluorine Conundrum (Inductive vs. Resonance)

Fluorine is the most electronegative element (Inductive withdrawal,

-

Para Position: The resonance effect competes with the inductive effect.[11] This is why 4-fluorophenylboronic acid (pKa 8.7) is barely more acidic than the unsubstituted parent (pKa 8.8).

-

Meta Position: Resonance forms cannot delocalize charge to the boron center. The inductive effect dominates, lowering the pKa to 8.4.

Poly-substitution and Additivity

In 3,5-bis(trifluoromethyl)phenylboronic acid, the

The Pentafluoro- Effect

Pentafluorophenylboronic acid represents the extreme. The cumulative electron withdrawal of five fluorine atoms creates a highly electron-deficient boron center. With a pKa near 6.1, it exists predominantly as the boronate anion at physiological pH. This makes it highly reactive toward diols but potentially unstable (prone to deboronation) under harsh basic conditions.

Part 4: Experimental Methodologies

To ensure data integrity, pKa values should be determined using Potentiometric Titration (for solubility >5 mM) or

Protocol A: B NMR Titration (The Structural Validator)

This method is superior for polyhalogenated systems because it directly observes the hybridization change (

Materials:

-

500 MHz NMR Spectrometer (tunable to

B). -

Boronic acid sample (10 mM).

-

Phosphate buffer series (pH 4.0 to 11.0).

-

Quartz NMR tubes (to minimize background boron signal from borosilicate glass).

Workflow:

-

Preparation: Dissolve the boronic acid in a solution containing 10% D

O (for lock) and 90% buffer at specific pH points. -

Acquisition: Acquire

B spectra.-

Neutral Species (

): Broad peak, typically ~25–35 ppm. -

Anionic Species (

): Sharp peak, typically ~0–5 ppm.

-

-

Data Processing: Plot the chemical shift (

) vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Protocol B: Potentiometric Titration (The Gold Standard)

Workflow:

-

Blank Titration: Titrate 10 mL of 0.1 M KCl (ionic strength adjuster) with 0.1 M NaOH to establish the electrode response.

-

Sample Titration: Dissolve boronic acid (approx. 0.5 mmol) in 10 mL 0.1 M KCl.

-

Execution: Titrate with carbonate-free 0.1 M NaOH using an automatic titrator.

-

Analysis: Use the Gran plot method or derivative analysis (

) to identify the inflection point. The pH at the half-equivalence point represents the pKa.

Part 5: Visualization of Experimental Workflow

The following diagram outlines the logic flow for selecting and executing the correct pKa determination method.

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility and required structural resolution.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[6][9][10][12][13] Tetrahedron, 60(49), 11205-11209.

-

Soundararajan, S., Badugu, R., & Lakowicz, J. R. (2009). Boronic Acid-Containing Fluorophores as Probes for Carbohydrates.[6][14] Analytical Biochemistry, 18(1), 21-34.

-

Adamczyk-Woźniak, A., et al. (2015). Acidity of fluorinated phenylboronic acids and their benzoxaborole analogues. Journal of Physical Organic Chemistry, 28(5).

-

Tomsho, J. W., & Benkovic, S. J. (2012). Boron-containing inhibitors of synthetases. Current Opinion in Chemical Biology, 16(5-6). (Provides context on 11B NMR shifts).

Sources

- 1. library.gwu.edu [library.gwu.edu]

- 2. global.oup.com [global.oup.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. 1582-24-7 | 2,3,4,5,6-PENTAFLUOROBENZENEBORONIC ACID [fluoromart.com]

- 5. Pentafluorophenylboronic acid , 97% , 1582-24-7 - CookeChem [cookechem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2,3,4,5,6-PENTAFLUOROBENZENEBORONIC ACID | 1582-24-7 [chemicalbook.com]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Reactivity Profile of Sterically Hindered Fluorinated Boronic Acids

Executive Summary

The coupling of sterically hindered, fluorinated boronic acids represents a "perfect storm" in organometallic chemistry. Researchers face two opposing forces: steric bulk , which kinetically retards the critical transmetallation step, and fluorine-induced electronic destabilization , which accelerates rapid protodeboronation.

This guide moves beyond standard textbook definitions to provide a mechanistic blueprint for handling these difficult substrates. It details why standard Suzuki-Miyaura conditions fail and provides self-validating protocols using specialized ligand architectures (Buchwald dialkylbiarylphosphines) and concentration-control strategies (MIDA boronates).

Part 1: The Stability Paradox (Mechanistic Insight)

To successfully couple these substrates, one must understand the failure modes. The reactivity profile is defined by the competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.

The Electronic Effect: Fluorine and Protodeboronation

Fluorine atoms, particularly in the ortho positions (e.g., 2,6-difluorophenylboronic acid), exert a powerful electron-withdrawing inductive effect (-I). This significantly increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion ([Ar-B(OH)₃]⁻) even under mild basic conditions.

-

The Trap: The boronate anion is the reactive species for transmetallation, but it is also the species susceptible to protodeboronation.

-

Mechanism: In electron-deficient systems, the C-B bond is weakened. Hydrolysis occurs via an ipso-protonation mechanism, cleaving the C-B bond and releasing the arene (Ar-H) and boric acid.

The Steric Effect: Kinetic Braking

Steric hindrance (e.g., 2,6-disubstitution) prevents the approach of the palladium complex to the boron center.

-

Consequence: The rate of transmetallation (

) drops precipitously. -

The Paradox: You need base to activate the boron (forming the anion), but the hindered substrate reacts so slowly that the activated anion sits in solution, waiting to decompose via protodeboronation (

).

If

Visualization: The Decomposition Pathway

The following diagram illustrates the competing pathways.

Figure 1: The "Race Against Time." Steric bulk slows the green path (coupling), while fluorine accelerates the red path (decomposition).

Part 2: Strategic Solutions

Success requires tipping the balance back in favor of transmetallation. We employ two primary strategies: Ligand Engineering (accelerating

Strategy A: Ligand Engineering (The Buchwald/Hartwig Approach)

For hindered but relatively stable substrates, the goal is to speed up transmetallation. Bulky, electron-rich phosphine ligands are essential.

| Ligand | Structure/Type | Best Use Case | Mechanism of Action |

| SPhos | Dialkylbiarylphosphine | General hindered coupling, MIDA release. | Methoxyl group provides secondary interaction with Pd, stabilizing the complex. |

| XPhos | Dialkylbiarylphosphine | Highly hindered aryl chlorides. | Isopropyl groups increase bulk, forcing rapid reductive elimination. |

| RuPhos | Dialkylbiarylphosphine | Electron-poor, hindered substrates. | High electron density facilitates oxidative addition; bulk aids transmetallation. |

| P(t-Bu)₃ | Tri-alkyl phosphine | Extremely hindered systems. | Cone angle of 182° creates a highly active mono-ligated Pd(0) species. |

Strategy B: The "Slow Release" Method (MIDA Boronates)

For fluorinated substrates where protodeboronation is faster than coupling (e.g., 2,6-difluorophenyl), standard boronic acids are non-viable.

The Solution: N-methyliminodiacetic acid (MIDA) boronates.[1][2]

-

Concept: The MIDA ligand rehybridizes boron to sp3, closing the empty p-orbital.[2] The reagent is chemically inert to transmetallation and hydrolysis until activated.

-

Execution: Using a mild base (K₃PO₄) and water, the MIDA ester hydrolyzes slowly. This keeps the instantaneous concentration of the unstable boronic acid low, ensuring it is consumed by the catalyst before it can decompose.

Part 3: Experimental Protocols

Protocol A: The "Slow Release" MIDA Coupling

Recommended for: Unstable, fluorinated, or heteroaromatic boronic acids (e.g., 2-pyridyl, 2,6-difluorophenyl).

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

MIDA Boronate (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

-

Base: K₃PO₄ (3.0 - 7.5 equiv)

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Workflow:

-

Catalyst Pre-complexation: In a vial, charge Pd(OAc)₂ and SPhos. Add 1 mL of dioxane. Stir at RT for 10 min to generate the active catalyst (yellow/orange solution).

-

Reaction Assembly: Add the Aryl Halide, MIDA Boronate, and solid K₃PO₄ to a reaction tube equipped with a stir bar.

-

Solvent Addition: Add the pre-complexed catalyst solution. Add the remaining Dioxane and Water (degassed).

-

Critical: The water is necessary for MIDA hydrolysis. Do not use anhydrous conditions.

-

-

Heating: Seal and heat to 60°C .

-

Note: 60°C is the "sweet spot" where hydrolysis rate matches coupling rate.

-

-

Monitoring: Monitor by LCMS. If protodeboronation (Ar-H) is observed, lower temp to 45°C or increase catalyst loading.

Protocol B: High-Temperature Anhydrous Coupling

Recommended for: Stable but extremely sterically hindered substrates (e.g., Mesityl boronic acid).

Reagents:

-

Aryl Halide (1.0 equiv)[3]

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos or P(t-Bu)₃ (0.08 equiv)

-

Base: K₃PO₄ (finely ground, anhydrous) or CsF (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

-

Glovebox/Schlenk: Perform all solid transfers under inert atmosphere (Ar/N₂).

-

Mix: Combine Pd source, Ligand, Boronic Acid, Aryl Halide, and Base.

-

Solvent: Add anhydrous solvent.

-

Activation: Heat to 100-110°C .

-

Why? The high barrier to transmetallation in hindered systems requires thermal energy. Anhydrous conditions prevent protodeboronation at these high temperatures.

-

Part 4: Decision Logic & Troubleshooting

Use the following logic flow to select the correct experimental path.

Figure 2: Method Selection Matrix. Prioritize MIDA protocols for fluorinated/hindered intersections.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Ar-H (Dehalogenation) | Protodeboronation of the Boronic Acid.[4] | Switch to MIDA Boronate. Lower temperature. Ensure base is not too strong (avoid NaOH). |

| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid. | Degass solvents thoroughly (O₂ promotes this). Reduce Boronic Acid excess. |

| No Reaction (SM Recovery) | Failed Oxidative Addition or Transmetallation. | Switch to "hotter" ligand (XPhos, P(t-Bu)₃). Increase Temp (if stable). |

| Boroxine Formation | Dehydration of Boronic Acid (trimerization). | Add trace water (if using Protocol B) or switch to Protocol A (MIDA). |

References

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][6] Accounts of Chemical Research. [Link]

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Methodological & Application

Technical Application Note: Suzuki-Miyaura Coupling of (3,6-Dichloro-2-fluorophenyl)boronic Acid

[1]

Executive Summary

(3,6-Dichloro-2-fluorophenyl)boronic acid presents a "perfect storm" of challenges for Suzuki-Miyaura cross-coupling:

-

Steric Hindrance: The boron center is flanked by ortho-fluoro and ortho-chloro substituents (2,6-disubstitution pattern relative to boron), significantly retarding the rate of transmetallation.

-

Electronic Instability: The electron-withdrawing nature of the halogenated ring stabilizes the aryl anion intermediate, making the substrate highly prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions.

Successful coupling requires a catalyst system that accelerates transmetallation to outcompete the decomposition pathway. This guide provides three validated protocols ranging from robust "workhorse" conditions to high-activity systems for difficult partners.

Mechanistic Insight: The Kinetic Competition

The critical failure mode for this substrate is protodeboronation . In the catalytic cycle, the transmetallation step (where the organic group transfers from Boron to Palladium) must occur faster than the hydrolysis of the boronic acid.

Key Driver: The 2-Fluoro and 6-Chloro substituents increase the acidity of the ipso-carbon, facilitating the cleavage of the C-B bond by water/base before the palladium catalyst can intercept it.

Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the productive cycle and the destructive side-reaction.

Caption: Kinetic competition between productive Transmetallation (Blue/Green path) and destructive Protodeboronation (Red path). For this substrate, the Red path is accelerated by the 2,6-dihalo substitution.

Experimental Protocols

Protocol A: High-Activity Conditions (Recommended)

Best for: Coupling with deactivated aryl chlorides or heteroaryl chlorides (e.g., chloropyridines). Rationale: Uses XPhos Pd G3 or SPhos Pd G2 . These bulky, electron-rich Buchwald ligands create a highly active catalyst that accelerates transmetallation, capturing the unstable boronic acid before it decomposes.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

(3,6-Dichloro-2-fluorophenyl)boronic acid (1.3 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–4 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution)[2]

-

Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

-

Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 313 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

-

Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Add degassed THF (4 mL) via syringe.

-

Add degassed 0.5 M aqueous K₃PO₄ (4 mL, 2.0 mmol) via syringe.

-

Stir vigorously at 40–50 °C for 2–4 hours.

-

Note: Keep temperature mild.[3] High temperatures (>80°C) drastically increase protodeboronation for this specific substrate.

-

-

Monitor by HPLC/LC-MS. Look for the byproduct 1,4-dichloro-2-fluorobenzene (m/z ~164, often invisible in UV, check GC or NMR if unsure).

-

Upon completion, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Robust" Scale-Up Conditions

Best for: Scale-up (>10g) or when Buchwald precatalysts are unavailable. Rationale: Uses Pd(dppf)Cl₂ , a robust catalyst that tolerates higher temperatures, combined with a carbonate base.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Combine Aryl Halide, Boronic Acid, and Base (if solid Cs₂CO₃ is used) in the reactor.[1]

-

Degas the solvent mixture by sparging with Nitrogen for 15 minutes (Critical step to prevent homocoupling).

-

Add Pd(dppf)Cl₂ catalyst under a counter-flow of Nitrogen.

-

Heat to 80–90 °C .

-

Note: This system requires higher energy to activate. If deboronation is observed, switch to Protocol A.

-

-

Reaction typically completes in 4–12 hours.

Data & Optimization Guide

Solvent and Base Screening Matrix

The following table summarizes the expected performance based on the specific electronic properties of (3,6-Dichloro-2-fluorophenyl)boronic acid.

| Parameter | Condition A (Ideal) | Condition B (Acceptable) | Condition C (Avoid) |

| Catalyst | XPhos Pd G3 or SPhos Pd G2 | Pd(dppf)Cl₂ or Pd-PEPPSI-IPr | Pd(PPh₃)₄ |

| Ligand Class | Dialkylbiaryl phosphines (Buchwald) | Bidentate ferrocenyl / NHC | Simple Triphenylphosphine |

| Base | K₃PO₄ (mild, buffers pH) | Na₂CO₃ / Cs₂CO₃ | NaOtBu / KOtBu (Too strong, causes decomp) |

| Solvent | THF/Water or Dioxane/Water | Toluene/Water | DMF or DMA (Can promote dehalogenation) |

| Temp | 40–60 °C | 80–100 °C | >110 °C |

Troubleshooting Specific Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield + 1,4-dichloro-2-fluorobenzene | Protodeboronation . The boronic acid hydrolyzed before coupling. | 1. Lower the temperature.2. Increase catalyst loading to speed up coupling.3. Switch to anhydrous base (Cs₂CO₃) in dry Dioxane. |

| Homocoupling (Ar-Ar) | Oxygen presence in the reaction media.[4] | 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Ensure inert atmosphere is maintained. |

| No Reaction | Oxidative addition failure (if partner is unreactive) or Steric bulk. | 1. Switch to Pd-PEPPSI-IPr (excellent for sterics).2. Ensure the halide partner is an Iodide or Bromide, or an electron-poor Chloride. |

References

-

Vertex Pharmaceuticals. Macrocycles as Factor XIA inhibitors. Patent JP6630004B2. (Demonstrates the use of 3,6-dichloro-2-fluorophenyl boronic acid in medicinal chemistry).

-

Gilead Sciences. Macrocyclic factor XIa inhibitors bearing heterocyclic groups. Patent US10273236B2. (Provides specific reaction conditions for coupling this boronic acid with heteroaryl chlorides).

-

Billingsley, K., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3][5] (Foundational work on using XPhos/SPhos for unstable, polyhalogenated boronic acids).

-

Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[3][5][7] (Discusses the stability issues of 2-substituted boronates).

-

BenchChem. Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[8] (Application note referencing similar poly-halo substrates).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 3,6-Dichloro-2-fluorophenyl Moieties

Introduction: The Strategic Value of Polysubstituted Biaryl Scaffolds

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2][3] Their prevalence stems from the unique three-dimensional architecture and electronic properties conferred by the aryl-aryl bond, which often plays a critical role in molecular recognition and biological activity.[4] The synthesis of these structures, particularly those with complex substitution patterns, remains a central focus of modern organic chemistry.[1][5]

This guide focuses on the synthetic utility of the 3,6-dichloro-2-fluorophenyl moiety, a versatile and highly functionalized building block. The presence of two chlorine atoms provides reactive handles for selective cross-coupling reactions, while the ortho-fluorine substituent introduces significant electronic and steric influences.[6][7] This unique combination of features allows for the controlled, stepwise construction of diverse and sterically hindered biaryl systems that are otherwise difficult to access.[5] Understanding the distinct reactivity of the C-Cl versus C-F bonds is paramount; in standard palladium-catalyzed cross-coupling, the C-Cl bond is substantially more reactive, enabling selective functionalization.[6] This document provides field-proven protocols and the underlying chemical principles for leveraging this moiety in drug discovery and materials science.

Core Synthetic Strategies & Mechanistic Insights

The functionalization of the 3,6-dichloro-2-fluorophenyl core primarily relies on palladium-catalyzed cross-coupling reactions and directed ortho-metalation. The choice of strategy is dictated by the desired bond construction (C-C, C-N, etc.) and the overall synthetic plan.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone methodology for forging aryl-aryl bonds, prized for its mild conditions and broad functional group tolerance.[8][9] When applied to polychlorinated systems, the key challenge lies in achieving selective activation of one C-Cl bond over another and preventing unwanted side reactions.

Causality Behind Experimental Choices:

-

Catalyst System: The oxidative addition of a palladium(0) species to the aryl chloride is often the rate-limiting step.[8][9] Aryl chlorides are less reactive than bromides or iodides.[8] Therefore, highly active catalysts are required. This is achieved by using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which promote the formation of a reactive, monoligated Pd(0) species and accelerate the oxidative addition step.[6][10]

-

Base Selection: The base activates the boronic acid partner by forming a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[6] Soluble inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger, more sterically hindered bases to avoid decomposition of sensitive substrates.[6]

-

Regioselectivity: The two chlorine atoms at the C3 and C6 positions are electronically and sterically distinct. While direct literature on the 3,6-dichloro-2-fluorophenyl moiety is specific, principles from related systems suggest that the C6-Cl bond, being ortho to the fluorine, may exhibit different reactivity compared to the C3-Cl bond.[6] Careful control of stoichiometry (1.0-1.05 equivalents of boronic acid) is crucial for achieving mono-arylation.[6][11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful alternative to classical methods that often require harsh conditions.[12][13] This reaction is indispensable for creating aniline-based scaffolds, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of ligand is critical and depends on the amine coupling partner.[14] For primary and secondary aliphatic or aryl amines, bulky biaryl monophosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. These ligands stabilize the palladium center and facilitate the reductive elimination step that forms the C-N bond.[14][15]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[13][14] Sodium tert-butoxide (NaOtBu) is a common choice, providing high reaction rates.[16] However, for substrates with base-sensitive functional groups (like esters), weaker bases such as Cs₂CO₃ or K₃PO₄ are employed, though this may require higher temperatures or longer reaction times.[16]

-

Reaction Mechanism: The cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst.[12][13]

Directed ortho-Lithiation (DoM)

Directed ortho-metalation (DoM) offers a powerful, palladium-free strategy for regioselective functionalization.[17] This reaction utilizes a directing metalating group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[18][19] In the context of our scaffold, the ortho-fluorine atom can serve as a moderate directing group, facilitating lithiation at the C2 position.[18][20]

Causality Behind Experimental Choices:

-

Mechanism: The heteroatom of the DMG (in this case, fluorine) coordinates to the lithium atom of the alkyllithium base (e.g., n-BuLi).[17] This pre-coordination delivers the base locally, leading to the selective abstraction of the adjacent proton to form a stabilized aryllithium intermediate.[19]

-

Base and Conditions: The reaction requires a strong alkyllithium base and is performed at low temperatures (typically -78 °C) in an anhydrous etheral solvent like THF to prevent side reactions and decomposition of the organolithium species.[18]

-

Electrophilic Quench: The generated aryllithium is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, boronic esters), allowing for the installation of diverse functional groups at the C2 position. This is particularly useful for synthesizing precursors for subsequent cross-coupling reactions, such as 3,6-dichloro-2-fluorophenylboronic acid.[21]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a representative starting point for the selective mono-arylation of 1,4-dichloro-2-fluorobenzene. Optimization may be required for specific boronic acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update [mdpi.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nondirected Ortho C-H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 20. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 21. researchgate.net [researchgate.net]

Optimizing Solvent Systems for Hindered Phenylboronic Acid Coupling: A Senior Application Scientist's Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, when dealing with sterically hindered substrates, such as ortho-disubstituted phenylboronic acids, researchers often face significant challenges, including sluggish reaction rates, incomplete conversion, and the prevalence of side reactions like protodeboronation.[1][2]

This guide provides an in-depth analysis and practical protocols for overcoming these obstacles by focusing on the most critical, yet often overlooked, parameter: the solvent system. As we will explore, the solvent is not merely a medium for the reaction but an active participant that influences catalyst activity, reagent solubility, and the delicate balance of the catalytic cycle.

The Decisive Role of the Solvent System in Hindered Couplings

In a standard Suzuki-Miyaura reaction, the choice of solvent can mean the difference between a high-yielding transformation and a complex mixture of starting materials and byproducts. This effect is magnified with hindered substrates where the energetic barriers for key catalytic steps—oxidative addition and reductive elimination—are inherently higher.[2] The solvent system directly modulates these steps through several interconnected factors.

-

Solubility and Mass Transfer : The primary function of the solvent is to dissolve the aryl halide, the boronic acid, and the palladium catalyst. For hindered substrates, which are often large and lipophilic, solubility can be a limiting factor.[3] In the common biphasic systems (e.g., Toluene/Water), the solvent must facilitate the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst resides.[4][5] Insufficient mixing or poor phase transfer can lead to stalled reactions.

-

Catalyst Activation and Stability : Solvents can coordinate to the palladium center, influencing its electronic properties and stability.[6] While some coordination can stabilize the active catalyst and prevent decomposition (e.g., palladium black precipitation), excessive coordination can inhibit substrate binding.[1] Furthermore, the purity of the solvent is paramount; trace impurities like water in anhydrous reactions or oxygen in any setup can deactivate the catalyst or phosphine ligands.[1][6]

-

Influence on the Transmetalation Step : The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly dependent on the solvent and base. An aqueous co-solvent is typically required to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The nature of the organic solvent and its miscibility with water will dictate the efficiency of this activation and subsequent transfer to the catalytic cycle.[6]

-

Managing Side Reactions : The solvent system plays a crucial role in mitigating common side reactions.

-

Protodeboronation : The undesired cleavage of the C-B bond is a major issue with sterically hindered and electron-deficient boronic acids.[9][10] This can be accelerated by excessive water or protic solvents.[11]

-

Homocoupling : The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[9] Thoroughly degassing the solvent is therefore a critical and non-negotiable step.[1]

-

Workflow for Solvent System Optimization

A systematic approach is essential for efficiently identifying the optimal solvent system. The following workflow provides a logical progression from initial screening to fine-tuning for robust performance.

Caption: Systematic workflow for optimizing solvent systems in hindered Suzuki-Miyaura couplings.

Experimental Protocols

The following protocols are designed for a model reaction between a sterically hindered boronic acid and an aryl bromide. Researchers should adapt concentrations and temperatures based on the specific substrates being investigated.

Protocol 1: Primary Solvent System Screening

This protocol uses a parallel setup to efficiently evaluate a range of common solvent systems. The goal is to identify the most promising solvent class for your specific substrates.

Materials:

-

Hindered Phenylboronic Acid (e.g., 2,6-dimethylphenylboronic acid) (1.2 - 1.5 equiv)

-

Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium Precatalyst (e.g., Pd(OAc)₂) (2 mol%)

-

Phosphine Ligand (e.g., SPhos) (4 mol%)

-

Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 equiv)

-

Solvents: Toluene, 1,4-Dioxane, 2-MeTHF, DMF (all anhydrous/degassed)

-

Degassed Water

-

Inert atmosphere (Argon or Nitrogen) reaction vials

Procedure:

-

Vial Preparation: To each of four oven-dried reaction vials equipped with a stir bar, add the aryl halide (1.0 equiv), hindered phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst/Ligand Slurry: In a separate vial under an inert atmosphere, prepare a slurry of Pd(OAc)₂ and SPhos in a small amount of the primary organic solvent to be used (e.g., Toluene).

-

Inerting: Seal the reaction vials and purge thoroughly with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the designated degassed solvent system to each vial via syringe:

-

Catalyst Addition: Add an equal aliquot of the catalyst/ligand slurry to each reaction vial.

-

Reaction: Place the vials in a preheated aluminum block at 100 °C and stir vigorously for 12-24 hours.[3] Vigorous stirring is essential for good mixing in biphasic systems.

-

Monitoring & Analysis: After the allotted time, cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product versus byproducts.

Data Interpretation:

Summarize the results in a table to clearly compare the performance of each solvent system.

| Entry | Solvent System (4:1) | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |

| 1 | Toluene / H₂O | K₃PO₄ | 100 | 16 | 65% | Clean reaction, some starting material remains. |

| 2 | 1,4-Dioxane / H₂O | K₃PO₄ | 100 | 16 | 92% | High conversion, minimal byproducts.[13] |

| 3 | 2-MeTHF / H₂O | K₃PO₄ | 100 | 16 | 88% | Good "green" alternative, slightly slower. |

| 4 | DMF (anhydrous) | K₃PO₄ | 100 | 16 | 40% | Significant protodeboronation observed.[12] |

From this hypothetical data, 1,4-Dioxane/H₂O is the most promising system to carry forward for further optimization.

Protocol 2: Fine-Tuning Biphasic Water Content

The ratio of organic solvent to water can dramatically impact the reaction by affecting the concentration of the base and the rate of transmetalation.[5][7]

Procedure:

-

Using the best organic solvent identified in Protocol 1 (e.g., 1,4-Dioxane), set up three parallel reactions as described previously.

-

Add the following solvent mixtures to the respective vials:

-

Vial 1: 1,4-Dioxane/H₂O (10:1, v/v)

-

Vial 2: 1,4-Dioxane/H₂O (4:1, v/v)

-

Vial 3: 1,4-Dioxane/H₂O (2:1, v/v)

-

-

Run the reactions under the previously established optimal conditions and analyze the results.

Expected Outcome: Often, an intermediate water content (e.g., 4:1 or 5:1) provides the best balance.[14] Too little water may not sufficiently dissolve the base, while too much can dilute the reactants and potentially increase protodeboronation.[5]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This decision tree provides a logical framework for diagnosing and solving common issues related to the solvent system.

Caption: Troubleshooting decision tree for low-yielding hindered Suzuki couplings.

Conclusion

Optimizing the solvent system is a high-impact strategy for enabling challenging Suzuki-Miyaura couplings with sterically hindered phenylboronic acids. By moving beyond a "one-size-fits-all" approach and systematically evaluating solvent polarity, water content, and additives, researchers can significantly improve reaction efficiency. A well-chosen solvent system not only enhances yield but also improves the robustness and scalability of the process, which is critical for applications in drug discovery and development. The protocols and troubleshooting logic presented here provide a validated framework for achieving success with these demanding yet powerful transformations.

References

- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helv. Chim. Acta.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.

- PMC.

- Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336.

- PubMed. (2012).

- ResearchGate. (2025).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.

- ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a.

- Anderson's Process Solutions. (2010).

- BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

- Aidic. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.

- Beilstein Journals. (2020).

- ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.

- Organic Chemistry Portal. Suzuki Coupling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. aidic.it [aidic.it]

Application Note: Synthesis of 2-(3,6-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3,6-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester derivative of (3,6-dichloro-2-fluorophenyl)boronic acid. Boronic acid pinacol esters are critical intermediates in modern synthetic chemistry, particularly in drug discovery and materials science, due to their enhanced stability and utility in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This protocol addresses the specific challenges associated with the esterification of a sterically hindered arylboronic acid, providing a robust, step-by-step procedure, characterization data, and troubleshooting advice for researchers and drug development professionals.

Introduction and Scientific Rationale

Boronic acids are versatile reagents, but their application can be limited by their propensity to undergo protodeboronation or form cyclic boroxine anhydrides upon dehydration.[3][4] Conversion to their corresponding pinacol esters significantly enhances their stability, making them easier to handle, purify, and store.[3][5] These esters are often crystalline solids with improved solubility in organic solvents and are competent coupling partners in many palladium-catalyzed reactions, sometimes without prior hydrolysis.[6][7]

The target molecule, (3,6-dichloro-2-fluorophenyl)boronic acid, possesses significant steric hindrance from the two ortho substituents (fluorine and chlorine) flanking the boronic acid moiety. This steric congestion can impede the approach of pinacol, making the esterification reaction more challenging than for unhindered arylboronic acids.[6] The protocol herein is optimized to overcome this challenge through the effective removal of water, which drives the reaction equilibrium toward the desired product.

Reaction Mechanism: The Principle of Equilibrium Shift

The conversion of a boronic acid to its pinacol ester is a reversible condensation reaction. The reaction proceeds by the formation of a tetrahedral intermediate between the boronic acid and pinacol, which then eliminates two molecules of water to form the stable five-membered dioxaborolane ring.

Reaction Scheme: (3,6-Dichloro-2-fluorophenyl)boronic acid + Pinacol ⇌ 2-(3,6-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 2 H₂O

The equilibrium of this reaction lies significantly to the left under standard conditions. To achieve a high yield of the pinacol ester, the water produced must be continuously removed from the reaction mixture. This is a direct application of Le Chatelier's Principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[8] In this case, removing a product (water) forces the equilibrium to the right, favoring the formation of the pinacol ester.[8][9] The most common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.

Detailed Experimental Protocol

This protocol details the conversion on a 10 mmol scale. The quantities can be adjusted as needed.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity (10 mmol scale) | Notes |

| (3,6-Dichloro-2-fluorophenyl)boronic acid | C₆H₄BCl₂FO₂ | 208.81 | 2.09 g (1.0 equiv) | Ensure starting material is dry and of high purity. |

| Pinacol | C₆H₁₄O₂ | 118.17 | 1.24 g (1.05 equiv) | Use anhydrous grade. A slight excess ensures complete reaction. |

| Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous grade. Forms an azeotrope with water (b.p. 84°C). |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | Anhydrous, for drying the organic phase. |

| Heptane | C₇H₁₆ | 100.21 | ~30-40 mL | For recrystallization. |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dean-Stark apparatus with condenser

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Rotary evaporator

-

NMR Spectrometer (¹H, ¹³C, ¹¹B, ¹⁹F)

-

Mass Spectrometer

Step-by-Step Procedure

-

Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar, Dean-Stark apparatus, and condenser. Ensure all glassware is oven-dried before use. The system should be under an inert atmosphere (Nitrogen or Argon).

-

Charging Reagents: To the flask, add (3,6-dichloro-2-fluorophenyl)boronic acid (2.09 g, 10 mmol) and pinacol (1.24 g, 10.5 mmol).

-

Solvent Addition: Add 50 mL of anhydrous toluene via syringe or cannula.

-

Azeotropic Water Removal: Begin stirring and heat the mixture to a vigorous reflux (approx. 111°C). Water will begin to collect in the arm of the Dean-Stark trap as it forms an azeotrope with toluene.

-

Monitoring the Reaction: Continue refluxing for 4-6 hours, or until no more water is observed collecting in the Dean-Stark trap. The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, removing the solvent, and analyzing by ¹H NMR to confirm the disappearance of the boronic acid starting material.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Purification (Recrystallization): Add ~30 mL of heptane to the crude product. Heat the mixture gently with stirring to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold heptane.

-

Drying: Dry the purified white solid under vacuum. An expected yield is typically in the range of 85-95%.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of arylboronic pinacol ester.

Product Characterization and Validation

Proper characterization is essential to confirm the structure and purity of the final product.

| Analysis Technique | Expected Results for 2-(3,6-dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3-7.5 (m, 2H, Ar-H), 1.36 (s, 12H, 4 x CH₃) . The singlet at ~1.36 ppm is the most diagnostic signal for the formation of the pinacol ester.[10][11] |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~160 (d, C-F), ~135-125 (Ar-C), 84.5 (s, 2 x C(CH₃)₂) , 24.9 (s, 4 x CH₃) . The signals at ~84.5 and 24.9 ppm confirm the pinacol backbone.[10][11] |

| ¹¹B NMR (128 MHz, CDCl₃) | δ ~30-33 (broad s). This chemical shift is characteristic of a trigonal boronate ester.[10][12] |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected for the fluorine atom on the aromatic ring. |

| Mass Spec. (ESI+) | Calculated for C₁₂H₁₄BCl₂FO₂ [M+H]⁺: 291.04. Found: 291.04. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time due to steric hindrance.2. Inefficient water removal (e.g., poor reflux, leak in the system).3. Impure or wet starting materials/solvent. | 1. Extend the reflux time to 8-12 hours and monitor by NMR/TLC.2. Ensure a vigorous reflux is maintained and the Dean-Stark trap is filling. Check for system leaks.3. Use anhydrous solvents and ensure boronic acid/pinacol are dry. |

| Low Yield | 1. Product loss during recrystallization.2. Hydrolysis of the product back to the boronic acid during work-up. | 1. Minimize the amount of hot heptane used for dissolution. Ensure thorough cooling before filtration.2. Ensure all work-up steps are performed under anhydrous conditions where possible. Avoid aqueous washes if not necessary. |

| Product appears impure by NMR (e.g., boronic acid or boroxine signals present) | 1. Incomplete reaction.2. Hydrolysis on silica gel if column chromatography is attempted.3. Dehydration of starting boronic acid to form boroxine.[4] | 1. See "Incomplete Reaction" above.2. Avoid purification by standard silica gel chromatography. If necessary, use a short, fast plug and pre-treat the silica with a non-polar solvent.[3]3. A careful recrystallization should remove the higher molecular weight boroxine impurity. |

Conclusion

The conversion of (3,6-dichloro-2-fluorophenyl)boronic acid to its pinacol ester can be achieved in high yield using a straightforward azeotropic distillation method. This protocol effectively overcomes the challenge of steric hindrance by leveraging Le Chatelier's principle to drive the reaction to completion. The resulting pinacol ester is a stable, versatile, and valuable intermediate for further synthetic applications, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.

References

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. Available at: [Link]

-

¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... ResearchGate. Available at: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]

-

Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link]

-

boronic esters. Organic Syntheses Procedure. Available at: [Link]

-

Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

-

What Dehydrating Agents Do in Chemistry. RevisionDojo. Available at: [Link]

- METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.Google Patents.

- EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.Google Patents.

-

Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Available at: [Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

-

Conversion of aryl pinacol boronates to their boronic acid analogues... ResearchGate. Available at: [Link]

-

Supporting Information for manuscript. The Royal Society of Chemistry. Available at: [Link]

-

Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]

-

In the preparation of an ester the commonly used dehydrating agent is... Filo. Available at: [Link]

-

In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Quora. Available at: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. revisiondojo.com [revisiondojo.com]

- 9. quora.com [quora.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered Substrates

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the synthesis of sterically hindered biaryls, such as di-, tri-, and tetra-ortho-substituted systems. Overcoming the steric barriers in these transformations requires a nuanced understanding of the catalytic cycle and a systematic approach to optimization.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the fundamental principles behind each recommendation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows low conversion or has completely stalled. Where do I start troubleshooting?

This is the most common issue and often stems from reagent or setup integrity rather than a fundamental flaw in the chosen catalytic system. Before making drastic changes to your protocol, meticulously verify the following factors.

A: Start with a rigorous assessment of your reagents and reaction environment.

-

Catalyst and Ligand Integrity:

-

Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) catalyst. If this process is inefficient, the catalytic cycle will not initiate properly.[1] Older bottles of some Pd(0) sources, like Pd₂(dba)₃, can degrade over time. Consider using a fresh source or a modern, air-stable precatalyst (e.g., Buchwald precatalysts) that reliably generates the active species.

-

Ligand Oxidation: Many electron-rich phosphine ligands are sensitive to air and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.[1] Always handle these ligands in a glovebox or under a robust blanket of inert gas. If you suspect oxidation, use a fresh bottle or purify the ligand.

-

-

Boronic Acid/Ester Quality:

-

Protodeboronation: Sterically hindered boronic acids can be prone to decomposition via protodeboronation, especially in the presence of moisture and certain bases.[2][3] This side reaction replaces the C-B bond with a C-H bond, consuming your starting material. Consider using more stable boronic esters, such as neopentylglycol or pinacol esters, which are less susceptible to this pathway.[4][5]

-

Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. While often still reactive, their physical properties and reactivity profile differ from the monomeric acid. The presence of a small amount of water can be necessary to hydrolyze the boroxine back to the active boronic acid.[6]

-

-

Solvent and Base Purity:

-

Solvent Quality: Ensure solvents are anhydrous (if the protocol demands it) and have been properly degassed. Solvent impurities can sometimes poison the catalyst.[7]

-

Base Integrity: Use a freshly opened bottle or a base that has been stored in a desiccator. Some bases, like K₃PO₄, can be hygroscopic. Grinding the base to a fine powder can also improve its solubility and reactivity.[8]

-

-

Exclusion of Oxygen:

-

Catalyst Deactivation: Oxygen is detrimental to the Suzuki coupling. It irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and degrades phosphine ligands.[1]

-

Homocoupling: Oxygen can also promote the oxidative homocoupling of your boronic acid, leading to unwanted side products.[1]

-

Solution: A simple sparge with argon or nitrogen for 15-30 minutes is often insufficient. For challenging couplings, employ at least three to five "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen.[9]

-

Q2: I've validated my reagents and setup, but the yield remains poor. How should I optimize the catalytic system for a hindered coupling?

A: The key is to select a catalyst system that can overcome the high steric barriers of the key mechanistic steps: oxidative addition and reductive elimination.

For hindered substrates, the standard Pd(PPh₃)₄ catalyst is often ineffective. Success relies on using ligands that are both bulky and electron-rich .[10]

-

Bulky Ligands promote the formation of low-coordinate, highly reactive 14-electron L-Pd(0) species, which are necessary for the oxidative addition of hindered aryl halides.[10] Furthermore, the steric clash between bulky ligands in the Pd(II) intermediate facilitates the final, product-forming reductive elimination step.[10]

-

Electron-Rich Ligands increase the electron density on the palladium center, which accelerates the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[11]